molecular formula C25H26N4O3 B12928610 alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol CAS No. 32951-79-4

alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol

Cat. No.: B12928610
CAS No.: 32951-79-4
M. Wt: 430.5 g/mol
InChI Key: SBMVWWAIBUQOFO-UHFFFAOYSA-N
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Description

2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group, a nitroacridinyl moiety, and a phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol typically involves multi-step organic reactions One common method includes the nitration of acridine to form 3-nitroacridine, followed by its reaction with 4-aminophenyl ethanol under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, various alkyl halides.

Major Products Formed

    Reduction: Formation of 2-(diethylamino)-1-(4-((3-aminoacridin-9-yl)amino)phenyl)ethanol.

    Oxidation: Formation of corresponding oxides and hydroxides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The nitroacridinyl moiety is known to intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. The diethylamino group enhances the compound’s solubility and cellular uptake, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-carbamimidamido-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}ethanesulfonamide
  • N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]formamide

Uniqueness

Compared to similar compounds, 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the nitroacridinyl moiety provides strong DNA intercalation capabilities, making it a versatile compound for various applications.

Properties

CAS No.

32951-79-4

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-(diethylamino)-1-[4-[(3-nitroacridin-9-yl)amino]phenyl]ethanol

InChI

InChI=1S/C25H26N4O3/c1-3-28(4-2)16-24(30)17-9-11-18(12-10-17)26-25-20-7-5-6-8-22(20)27-23-15-19(29(31)32)13-14-21(23)25/h5-15,24,30H,3-4,16H2,1-2H3,(H,26,27)

InChI Key

SBMVWWAIBUQOFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])O

Origin of Product

United States

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